molecular formula C15H22O B149472 (+)-4,11-Eudesmadien-3-one CAS No. 132983-05-2

(+)-4,11-Eudesmadien-3-one

Cat. No.: B149472
CAS No.: 132983-05-2
M. Wt: 218.33 g/mol
InChI Key: KUFXJZXMWHNCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-4,11-Eudesmadien-3-one (CAS 473-08-5), also known as (+)-α-Cyperone, is a high-purity organic compound belonging to the class of eudesmane-type sesquiterpenoids . This compound features a characteristic bicyclic structure comprising two fused six-membered carbon rings and has the molecular formula C15H22O and a molecular weight of 218.33 g/mol . Eudesmane-type sesquiterpenoids are recognized as a diverse and abundant class of natural products found in terpenoid-bearing plants and are a subject of considerable interest in life science research due to their multifaceted biological activities . As such, this compound serves as a valuable reference standard and building block in phytochemical studies and natural product research. Researchers can utilize this compound to aid in the identification and characterization of novel sesquiterpenoids, investigate the chemical ecology of plants, and explore the biosynthetic pathways of this class of molecules. Its defined structure also makes it a candidate for screening in discovery programs aimed at evaluating the pharmaceutical potential of natural products. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFXJZXMWHNCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141898
Record name 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60026-22-4, 473-08-5
Record name 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60026-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4,11-Eudesmadien-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation of + 4,11 Eudesmadien 3 One and Novel Eudesmane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For eudesmane (B1671778) sesquiterpenoids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. nih.govacs.orgresearchgate.net

One-Dimensional (1D) NMR Data Analysis (¹H, ¹³C)

The initial step in NMR analysis involves the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary). researchgate.netbhu.ac.in

For (+)-4,11-eudesmadien-3-one, the ¹H NMR spectrum typically shows characteristic signals for methyl groups, olefinic protons, and protons adjacent to carbonyl groups. The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon, olefinic carbons, and the aliphatic carbons of the eudesmane skeleton. nih.govresearchgate.netmasterorganicchemistry.com The chemical shifts are influenced by the solvent used and the presence of various functional groups. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom No. ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
1 --- ---
2 --- ---
3 --- ~200
4 --- ~124
5 --- ~160
6 --- ---
7 --- ---
8 --- ---
9 --- ---
10 --- ---
11 --- ~150
12 ~4.7 ~110
13 ~4.7 ~110
14 ~1.0 ~20
15 ~1.8 ~20

Note: The data presented are approximate and can vary based on experimental conditions. The table is for illustrative purposes.

Two-Dimensional (2D) NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the proton-proton connectivity within the molecule's spin systems. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is vital for connecting different spin systems and for placing quaternary carbons and functional groups within the molecular framework. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the eudesmane ring system. researchgate.netunam.mx

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. nih.govnih.govug.edu.gh

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like many sesquiterpenoids. researchgate.netresearchgate.net In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography and then introduced into the mass spectrometer. arcjournals.org The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is often characteristic of a particular compound class and can be used for identification by comparing it to spectral libraries. researchgate.netportlandpress.com For this compound, GC-MS analysis would reveal a molecular ion at m/z 218, corresponding to its molecular formula C₁₅H₂₂O, along with a characteristic fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. ddtjournal.com It is particularly useful for analyzing complex mixtures, such as plant extracts, to identify known and novel eudesmane derivatives. sciopen.comtjnpr.org The coupling of liquid chromatography with mass spectrometry allows for the separation of individual components before they are analyzed by the mass spectrometer. nih.gov This technique can provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information based on fragmentation patterns. nih.govfrontiersin.orgmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.netfrontiersin.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For novel eudesmane derivatives, HR-ESIMS is indispensable for establishing the molecular formula, which is the first step in the process of structure elucidation. nih.govresearchgate.netmdpi.com The high accuracy of this technique significantly narrows down the possibilities for the molecular structure before NMR analysis begins.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

For this compound, the IR spectrum provides clear evidence for its key functional moieties. The most prominent absorption band is expected in the region of 1650-1750 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration. Given that the carbonyl group is part of a six-membered ring and is conjugated with a carbon-carbon double bond, the absorption is anticipated to appear around 1685 cm⁻¹. This is consistent with the general observation that conjugation lowers the stretching frequency of a carbonyl group.

Furthermore, the presence of carbon-carbon double bonds (C=C) in the eudesmane skeleton would give rise to stretching vibrations in the region of 1600-1680 cm⁻¹. The C-H bonds associated with the double bonds (vinylic C-H) would show stretching absorptions above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. The various aliphatic C-H bonds throughout the molecule would result in stretching vibrations just below 3000 cm⁻¹.

While a specific experimental IR spectrum for this compound is not detailed in the reviewed literature, the expected absorption bands based on its structure are summarized in the table below. This predictive analysis, grounded in established spectroscopic principles, is a critical first step in structural elucidation. libretexts.org In the analysis of similar eudesmane sesquiterpenes isolated from agarwood, IR spectroscopy was effectively used to identify hydroxyl and α,β-unsaturated carbonyl groups, highlighting the utility of this technique in characterizing this class of compounds. sci-hub.se

Functional Group Expected Absorption Range (cm⁻¹)
C=O (conjugated ketone)1685
C=C (alkene)1600 - 1680
=C-H (vinylic)3010 - 3100
C-H (aliphatic)2850 - 2960

X-ray Crystallographic Analysis for Definitive Absolute Configuration and Conformation

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and preferred conformation. researchgate.netup.pt The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map of the molecule, from which the precise spatial arrangement of each atom can be determined. mpg.de

For a chiral molecule like this compound, which possesses multiple stereocenters, X-ray crystallography is the gold standard for assigning the absolute stereochemistry (R/S configuration) at each chiral center. This is particularly crucial as the biological activity of enantiomers can differ significantly. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is wavelength-dependent.

Although specific X-ray crystallographic data for this compound were not found in the surveyed literature, the structural elucidation of other eudesmane sesquiterpenes has heavily relied on this technique. For instance, the absolute configuration of a related compound, 3,7(11)-eudesmadien-2-one, was unequivocally confirmed by single-crystal X-ray diffraction. researchgate.net This underscores the importance of obtaining suitable crystals of this compound to definitively establish its molecular architecture.

The data obtained from an X-ray crystallographic analysis would include the crystal system, space group, unit cell dimensions, and the refined atomic coordinates for each atom in the molecule.

Crystallographic Parameter Description
Crystal SystemThe crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe space group provides a complete description of the symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides of the unit cell and the angles between them.
Atomic Coordinates (x, y, z)These define the position of each atom within the unit cell.
Flack ParameterA value close to zero for a known chiral reference confirms the assigned absolute configuration.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods, including optical rotation (OR) and electronic circular dichroism (ECD), are essential for assigning and confirming the stereochemistry of chiral compounds in solution. scripps.edu

Optical Rotation (OR)

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the molecule. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. A positive (+) or dextrorotatory rotation indicates a clockwise rotation, while a negative (-) or levorotatory rotation is counter-clockwise. For this compound, the "(+)" prefix indicates that it is dextrorotatory. While the exact value for this compound is not provided in the searched literature, a structurally similar compound, (5beta,7beta,10beta)-3,11-Eudesmadien-2-one, has a reported specific rotation of [α]D = -61 (c 0.87 in CHCl3), indicating it is levorotatory. nih.gov

Circular Dichroism (CD)

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govnih.gov An ECD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

For this compound, the α,β-unsaturated ketone chromophore is expected to give rise to distinct Cotton effects in the ECD spectrum. The stereochemistry of the molecule, particularly the spatial arrangement of the atoms around the chromophore, will dictate the sign and magnitude of these effects. The absolute configuration of eudesmane sesquiterpenes is often established by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers. sci-hub.se

Chiroptical Technique Information Provided Expected Observation for this compound
Optical Rotation (OR)Direction and magnitude of rotation of plane-polarized light.Positive (+) specific rotation value.
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized light, providing information on the stereochemistry of chromophores.Characteristic Cotton effects associated with the α,β-unsaturated ketone chromophore, allowing for the determination of absolute configuration through comparison with calculated spectra.

Biosynthesis and Metabolic Pathways of Eudesmane Sesquiterpenoids

General Terpenoid Biosynthesis: Pathways from Farnesyl Pyrophosphate

Terpenoids, also known as isoprenoids, are a vast and diverse class of natural products derived from the five-carbon isoprene (B109036) unit. wikipedia.org The biosynthesis of all terpenoids originates from two universal five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scispace.comlibretexts.org Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, located in the plastids. scispace.comtandfonline.com

The formation of sesquiterpenoids, which are 15-carbon compounds, primarily utilizes IPP and DMAPP derived from the cytosolic MVA pathway. nih.gov Through the action of prenyltransferase enzymes, specifically farnesyl pyrophosphate synthase (FPPS), one molecule of DMAPP is condensed with two molecules of IPP to form the linear 15-carbon precursor, (E,E)-farnesyl pyrophosphate (FPP). scispace.comnih.gov FPP serves as the universal precursor for the biosynthesis of all sesquiterpenoids, including the eudesmane (B1671778) class. wikipedia.orgnih.gov The conversion of FPP into the vast array of sesquiterpene skeletons is catalyzed by a diverse family of enzymes known as terpene synthases (TPSs). tandfonline.com

Proposed Enzymatic Steps and Intermediates in (+)-4,11-Eudesmadien-3-one Biosynthesis

The biosynthesis of the eudesmane skeleton from FPP is a complex process involving multiple enzymatic steps and reactive intermediates. While the precise pathway to this compound is not fully elucidated in all organisms, a general proposed mechanism involves the following key transformations:

Cyclization of FPP: The process is initiated by a sesquiterpene synthase that catalyzes the cyclization of the linear FPP molecule. This often proceeds through the formation of a germacrene A intermediate. researchgate.net

Protonation and Rearrangement: Subsequent protonation of germacrene A can lead to a series of carbocationic intermediates. These intermediates undergo rearrangements, including hydride shifts and further cyclizations, to form the characteristic bicyclic eudesmane core. portlandpress.com

Formation of the Eudesmane Skeleton: The specific cyclization and rearrangement cascade ultimately yields a stable eudesmane carbocation.

Hydroxylation and Oxidation: The eudesmane skeleton is then typically functionalized by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at specific positions on the carbon framework. nih.gov In the case of this compound, this would likely involve hydroxylation at the C-3 position. Following hydroxylation, a dehydrogenase enzyme would catalyze the oxidation of the hydroxyl group to a ketone, yielding the final product.

It is important to note that alternative cyclization mechanisms of FPP can also lead to the eudesmane skeleton, and the exact sequence of events and intermediates can vary between different plant species and even within different tissues of the same plant. researchgate.net

Genetic and Molecular Regulation of Eudesmane Biosynthetic Pathways in Plants

The biosynthesis of eudesmane sesquiterpenoids is under tight genetic and molecular control, ensuring that these compounds are produced in the correct amounts, at the right time, and in the appropriate tissues. This regulation occurs at multiple levels:

Transcriptional Regulation: The expression of genes encoding the enzymes of the biosynthetic pathway, such as terpene synthases and cytochrome P450s, is a key control point. frontiersin.org This regulation is mediated by various transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.org Families of transcription factors known to be involved in regulating terpenoid biosynthesis include AP2/ERF, bHLH, MYB, and WRKY. frontiersin.org For instance, in Artemisia annua, the transcription factor AaWRKY1 has been shown to regulate the expression of amorpha-4,11-diene synthase (ADS), a key enzyme in the biosynthesis of the sesquiterpenoid artemisinin. nih.gov

Post-transcriptional and Post-translational Regulation: Following transcription, the resulting messenger RNA (mRNA) can be subject to regulation, affecting its stability and translation into protein. Furthermore, the activity of the biosynthetic enzymes themselves can be modulated through post-translational modifications, such as phosphorylation, which can alter their catalytic efficiency or stability. nih.gov

Hormonal Regulation: Plant hormones play a crucial role in coordinating developmental processes and responses to environmental cues, and they can significantly influence the production of secondary metabolites like eudesmanes. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of terpenoid biosynthesis in many plant species. mdpi.com Ethylene is another plant hormone that has been shown to regulate the expression of genes involved in terpenoid biosynthesis. nih.govmdpi.com

The intricate network of regulatory elements allows plants to fine-tune the production of eudesmane sesquiterpenoids in response to specific developmental and environmental signals.

Influence of Environmental Stressors on Eudesmane Production and Metabolic Flux

The production of eudesmane sesquiterpenoids is often induced or enhanced in response to various environmental stressors, suggesting their role in plant defense and adaptation. scispace.com Both biotic and abiotic stresses can trigger significant changes in the metabolic flux towards the biosynthesis of these compounds.

Biotic Stress: Herbivory and pathogen attack are potent inducers of sesquiterpenoid biosynthesis. researchgate.net Plants can recognize specific molecules from herbivores or pathogens, triggering a signaling cascade that leads to the upregulation of defense-related genes, including those involved in eudesmane production. These compounds can act as antifeedants, toxins, or attractants for the natural enemies of herbivores.

Abiotic Stress: Abiotic stressors such as drought, salinity, and high-intensity light can also modulate the production of eudesmane sesquiterpenoids. mdpi.comsemanticscholar.org For example, drought stress has been shown to increase the concentration of total terpenes in some plant species. semanticscholar.org The accumulation of these compounds under stress conditions may contribute to the plant's tolerance by acting as antioxidants or by protecting cellular membranes.

The response to environmental stressors is often mediated by the same signaling molecules and transcription factors that are involved in the developmental regulation of eudesmane biosynthesis, highlighting the interconnectedness of these regulatory networks. mdpi.com

Interconnections of Eudesmane Metabolism with Primary Cellular Metabolic Pathways

The biosynthesis of eudesmane sesquiterpenoids is intricately linked to primary metabolism, which provides the necessary precursors and energy for their production. nih.govsolubilityofthings.com This interconnection ensures that the allocation of resources between growth and defense is carefully balanced.

Carbon Precursors: The MEP pathway, which provides the precursors for many sesquiterpenoids, utilizes glyceraldehyde-3-phosphate and pyruvate, both of which are intermediates of glycolysis and the Calvin cycle. tandfonline.com The MVA pathway, on the other hand, starts with acetyl-CoA, a central molecule in cellular metabolism derived from the breakdown of carbohydrates, fatty acids, and some amino acids. fiveable.me Therefore, the rate of eudesmane biosynthesis is directly dependent on the flux of carbon through these primary metabolic pathways.

Energy and Reducing Power: The biosynthesis of terpenoids is an energy-intensive process that requires ATP and reducing equivalents in the form of NADPH. pulsus.com These are primarily supplied by photosynthesis and cellular respiration. The regulation of these primary metabolic pathways can therefore have a direct impact on the capacity for eudesmane production.

Metabolic Crosstalk: There is a complex interplay and crosstalk between primary and secondary metabolic pathways. pulsus.com For instance, under conditions of high light or nutrient limitation, when carbon may be in excess relative to the demands for growth, plants may channel more carbon into the production of secondary metabolites like eudesmanes. This metabolic flexibility allows plants to adapt to changing environmental conditions and optimize their resource allocation.

Chemical Synthesis and Semisynthesis of + 4,11 Eudesmadien 3 One and Its Analogs

Total Synthesis Strategies for Complex Eudesmane (B1671778) Sesquiterpenoid Skeletons

The total synthesis of eudesmane sesquiterpenoids requires the strategic construction of their signature bicyclic [4.4.0] decalin framework. Over the years, a variety of synthetic strategies have been devised to tackle this challenge, each with its own advantages in terms of efficiency and stereocontrol.

One of the foundational approaches to the eudesmane skeleton is the Robinson annulation , a classic method for forming a six-membered ring onto an existing ketone. This method has been instrumental in early syntheses within this class. Another powerful and widely used strategy is the Diels-Alder reaction . This cycloaddition can rapidly generate the bicyclic core with a high degree of stereocontrol, particularly when employing chiral auxiliaries or catalysts. For instance, the Lewis acid-catalyzed Diels-Alder reaction of S-(+)-carvone with silyloxy dienes has been shown to produce decalin systems with the angular methyl group and the isopropenyl group in a cis-position, serving as a key step in the synthesis of (+)-α-cyperone. wur.nl

More contemporary strategies have focused on increasing efficiency and exploring novel bond formations. Radical cyclization reactions offer a powerful tool for constructing the decalin framework. For example, the synthesis of (+)-costic acid was achieved using a key step involving the radical cyclization of a selenoester derived from (R)-carvone. researchgate.net Another modern approach involves the site-selective functionalization of common intermediates. This strategy allows for the divergent synthesis of multiple eudesmane congeners from a single precursor by selectively reacting one of several similar functional groups, such as olefins, thereby streamlining the synthetic process. acs.orgcore.ac.uk Furthermore, strategies based on the ring-opening of strained systems, like the cyclopropane-substituted iso-Hajos-Parrish ketone, have provided rapid access to highly oxidized eudesmane skeletons. uoi.gr

StrategyKey ReactionExample PrecursorsTarget CoreReference
Robinson AnnulationMichael addition followed by intramolecular aldol (B89426) condensationDihydrocarvone derivatives, Methyl vinyl ketoneDecalin-2,7-dione wur.nl
Diels-Alder Reaction[4+2] CycloadditionS-(+)-carvone, Silyloxy dienesFunctionalized Decalin wur.nl
Radical CyclizationTin-mediated cyclization of an unsaturated selenoesterAcyclic selenoester derived from (R)-carvoneDecalone Framework researchgate.net
Site-Switchable FunctionalizationSite-selective olefin hydrogenation or epoxidationEudesmane core with two identical olefinsVarious oxidized eudesmanes acs.orgcore.ac.uk

Enantioselective Synthesis of Optically Active Eudesmanes, including (+)-4,11-Eudesmadien-3-one

Achieving the correct absolute stereochemistry is paramount in the synthesis of biologically active natural products. For eudesmanes, this typically involves controlling the stereocenters at C-5, C-7, and C-10. Enantioselective synthesis aims to produce a single enantiomer of the target molecule, and several elegant approaches have been developed for optically active eudesmanes like this compound, also known as (+)-α-cyperone.

A major strategy is catalytic asymmetric synthesis , where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. A notable example is the use of a palladium-catalyzed enantioselective alkylation of vinylogous ester substrates to forge the critical C-10 all-carbon quaternary stereocenter. ccspublishing.org.cnwikipedia.org This stereocenter then directs subsequent transformations, such as diastereoselective hydrogenation, to set the stereochemistry at C-7. ccspublishing.org.cn Another catalytic method involves an enantioselective intramolecular aldol reaction catalyzed by a chiral amine, such as phenylalanine, to construct the bicyclic system with high enantioselectivity. researchgate.net

Another powerful approach is chiral pool synthesis , which utilizes readily available and inexpensive enantiopure natural products as starting materials. researchgate.netnih.gov Terpenes like R-(+)-dihydrocarvone and S-(+)-carvone are popular choices for the synthesis of eudesmanes. wur.nl For instance, a diastereoselective route to (+)-α-cyperone has been developed involving an asymmetric Michael addition of a chiral imine derived from R-(+)-dihydrocarvone to ethyl vinyl ketone. ccspublishing.org.cn Similarly, S-(+)-carvone has been used as a chiral template in a Diels-Alder approach to (+)-α-cyperone. wur.nl This strategy effectively transfers the inherent chirality of the starting material to the final complex target.

ApproachKey Chiral StepChiral Source/CatalystTarget CompoundReference
Catalytic Asymmetric SynthesisIntramolecular aldol reactionPhenylalanine(+)-α-Cyperone researchgate.net
Catalytic Asymmetric SynthesisPalladium-catalyzed asymmetric alkylationPalladium complex with chiral ligandEudesmane Core (e.g., for (+)-Carissone) ccspublishing.org.cnwikipedia.org
Chiral Pool SynthesisAsymmetric Michael addition of a chiral imineR-(+)-dihydrocarvone(+)-α-Cyperone ccspublishing.org.cn
Chiral Pool SynthesisLewis acid-catalyzed Diels-Alder reactionS-(+)-carvone(+)-α-Cyperone wur.nl

Semisynthetic Approaches and Chemical Derivatization of Natural Eudesmane Precursors

Semisynthesis is a powerful strategy that begins with a natural product that is structurally related to the desired target and chemically modifies it. wikipedia.org This approach is often more efficient than total synthesis, as nature has already performed the complex task of assembling the core scaffold. wikipedia.org For eudesmane sesquiterpenoids, which are abundant in many plant species, semisynthesis provides a practical route to rare analogs or to the target compounds themselves.

A common semisynthetic strategy involves the isolation of a plentiful eudesmane, such as α-eudesmol or β-eudesmol, and then performing a series of chemical transformations to reach the desired molecule. These transformations can include oxidations, reductions, rearrangements, and functional group interconversions. This approach leverages the pre-existing stereochemistry and carbon framework of the natural precursor.

Furthermore, the chemical derivatization of natural eudesmane precursors is a valuable tool for creating libraries of novel compounds for biological screening. For example, a major eudesmane component isolated from a plant source can be subjected to various reactions to modify specific functional groups. This can involve acylation, etherification, or other modifications of hydroxyl groups, or reactions at carbonyl groups or double bonds. A study on 1,10-seco-eudesmane sesquiterpenoids involved constructing a library of 33 compounds by semisynthesis from 1-O-acetylbritannilactone, a major component from the plant Inula Britannica. This highlights how the structural diversity of natural products can be expanded through targeted chemical modifications, leading to the discovery of new analogs with potentially enhanced or novel properties.

Biological Activities and Mechanistic Investigations of + 4,11 Eudesmadien 3 One and Eudesmane Analogs Pre Clinical Studies

In Vitro and In Vivo Biological Screening Methodologies for Eudesmanes (Excluding Human Clinical Data)

A variety of methodologies are employed to screen eudesmanes for biological activity in a preclinical setting.

In vitro methods are the first line of investigation. To assess antimicrobial properties, the broth microdilution method is frequently used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. semanticscholar.orgnih.govdergipark.org.tr The agar dilution method serves a similar purpose, where the compound is incorporated directly into the growth medium. nih.gov To ascertain whether a compound kills the microbe or merely inhibits its growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined by subculturing from the MIC assays. nih.gov

For evaluating antibiofilm activity, the crystal violet assay is a common technique to quantify the total biofilm mass. acs.org The metabolic activity and viability of cells within the biofilm can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . To understand the mechanisms of action, techniques such as monitoring the leakage of 260-nm absorbing material (indicative of nucleic acid release from damaged cells) and microscopic examinations using fluorescence microscopy and scanning electron microscopy (SEM) are employed to observe morphological changes and membrane disruption. nih.govfrontiersin.org For volatile sesquiterpenoids, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for rapid screening and identification. researchgate.netdtu.dk

In vivo screening provides crucial data in a whole-organism context. Animal models are utilized to assess both efficacy and toxicity. For instance, the rabbit ileal loop model has been used to evaluate the antibacterial activity of plant extracts containing eudesmanes against bacillary dysentery. phcog.com The Drosophila melanogaster (fruit fly) model is another valuable tool for assessing the in vivo efficacy of antifungal compounds against systemic infections. nih.gov Toxicity screening is also performed using models like zebrafish and medaka embryos .

Antimicrobial Research

Eudesmane (B1671778) sesquiterpenoids have demonstrated significant activity against a wide array of pathogenic microbes.

Eudesmanes have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, pitsubcosides, which are eudesmane sesquiterpenoid glycoside esters, displayed moderate to remarkable inhibitory activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus cereus, and Pseudomonas syringae with MIC values ranging from 3.13 to 100 μM. acs.org Another eudesmane, selina-4,11(13)-dien-3-on-12-oic acid, was potent against six bacterial species including S. aureus, Bacillus subtilis, and Escherichia coli, with MICs between 250 and 500 µg/ml. nih.gov

The primary underlying mechanisms of antibacterial action for many sesquiterpenoids involve the disruption of bacterial cell integrity. Their lipophilic nature facilitates insertion into the bacterial cell membrane, leading to increased permeability and structural damage. dovepress.com This disruption can cause the leakage of vital intracellular components like ions and nucleic acids, ultimately leading to cell death. nih.govdovepress.com Studies using fluorescence microscopy and scanning electron microscopy on bacteria treated with eudesmane glycosides have visually confirmed this mechanism of cell membrane architectural disruption. acs.org

Furthermore, eudesmanes can interfere with crucial bacterial processes. Biofilm inhibition is a key area of research, as biofilms contribute significantly to antibiotic resistance. Certain eudesmane analogs have been shown to inhibit biofilm formation in S. aureus and the fungus Candida albicans. semanticscholar.orgmdpi.commdpi.com While direct evidence for enzyme interference by (+)-4,11-eudesmadien-3-one is still emerging, it is a known mechanism for other flavonoids and terpenoids, which can inactivate microbial enzymes and transport proteins. nih.govnih.gov

Table 1: Antibacterial Activity of Select Eudesmane Analogs

Compound/Extract Target Bacteria Activity (MIC/Zone of Inhibition) Reference
Pitsubcoside 3 Staphylococcus aureus MIC: 6.25 μM acs.org
Pitsubcoside 5 Pseudomonas syringae pv. actinidiae MIC: 3.13 μM acs.org
Selina-4,11(13)-dien-3-on-12-oic acid S. aureus, B. subtilis, E. coli MIC: 250-500 µg/ml nih.gov
Sutchuenin J Bacillus cereus, Staphylococcus epidermidis MIC: 25 µg/mL semanticscholar.org
8-Acetoxyl-pathchouli alcohol S. aureus, Pseudomonas aeruginosa MIC: 128 µg/mL, 64 µg/mL semanticscholar.org

The antifungal potential of eudesmanes is well-documented. biodeep.cn Several analogs have demonstrated potent activity against clinically relevant fungi, particularly Candida species, which are common causes of opportunistic infections. For instance, eudesma-4(15),11-diene-5,7-diol showed strong antifungal activity against C. albicans and C. tropicalis with MIC values of 8.27 and 10.13 µM, respectively. semanticscholar.org

Mechanistically, some eudesmane sesquiterpenes from liverworts have been found to target the fungal cell membrane by interfering with ergosterol (B1671047) biosynthesis, specifically inhibiting the enzymes Erg6 and Erg11. Another critical virulence factor in C. albicans is its ability to switch from a yeast to a hyphal form, which is essential for tissue invasion. Certain eudesmanes have been shown to inhibit this yeast-to-hyphae morphogenetic transition and also block the ability of C. albicans to form biofilms. semanticscholar.orgnih.govresearchgate.net

Table 2: Antifungal Activity of Select Eudesmane Analogs

Compound Target Fungi Activity (MIC/IC₅₀) Reference
Eudesma-4(15),11-diene-5,7-diol Candida albicans, Candida tropicalis MIC: 8.27 µM, 10.13 µM semanticscholar.org
Artemivestinolide D Pyricularia oryzae MIC: 128 mg/L semanticscholar.org
Eudesmane Analog 67 Candida albicans (Yeast-to-hyphae transition) IC₅₀: 118.4 µg/mL semanticscholar.org
Eudesmane Analogs 68 & 69 Candida albicans (Biofilm formation) IC₅₀: 15.4 to 36.0 µg/mL semanticscholar.org

Antioxidant Activity and Modulation of Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Eudesmane sesquiterpenoids have been investigated for their ability to counteract this process. nih.gov

A common approach to evaluate antioxidant potential is through chemical assays that measure a compound's ability to scavenge synthetic free radicals or reduce metal ions. These assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. researchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated and then reduced by the antioxidant, leading to a loss of color. This method is applicable to both hydrophilic and lipophilic antioxidants. zen-bio.com

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This SET-based method uses a copper(II)-neocuproine complex as the oxidant. It has the advantage of operating at a physiological pH. nih.govmdpi.com

FRAP (Ferric Reducing Antioxidant Potential) Assay: This assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which produces an intense blue color.

Essential oils rich in eudesmanes have demonstrated free radical scavenging and reducing power in these assays, indicating their potential to act as direct antioxidants.

Beyond direct radical scavenging, eudesmanes can exert antioxidant effects by modulating the cell's own defense systems. academicjournals.org Studies on adipose-derived mesenchymal stem cells (ADMSCs) have shown that certain eudesmane sesquiterpenes can protect the cells from death induced by tert-butyl hydroperoxide (tBHP), a potent oxidizing agent. nih.gov This protection is not just from direct scavenging but from bolstering the cell's endogenous antioxidant machinery.

The mechanism involves enhancing the activity of key antioxidant enzymes. These include superoxide (B77818) dismutase (SOD) , which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GSH-Px) , which then neutralize hydrogen peroxide. ebi.ac.uk By upregulating these enzymes, eudesmanes help the cell to more effectively combat oxidative stress and prevent damage to vital cellular components like DNA, proteins, and lipids. nih.govacademicjournals.org

Enzyme Inhibition Studies

Eudesmane sesquiterpenoids have been the subject of numerous studies to determine their potential as enzyme inhibitors. These investigations are crucial in the early stages of drug discovery, providing insights into the therapeutic potential of these natural compounds.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.goveuropeanreview.orgmdpi.com AChE is the primary enzyme for breaking down acetylcholine in synaptic clefts, while BChE plays a secondary role but becomes more significant in the brains of Alzheimer's patients. mdpi.comscispace.com The dual inhibition of both AChE and BChE is considered a promising approach for treatment. mdpi.comscispace.com

While specific studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on related eudesmane-type sesquiterpenoids has been conducted. Some studies on essential oils containing these compounds, however, reported no significant inhibitory activity against either acetyl- or butyryl-cholinesterase. researchgate.net Conversely, other research has identified certain eudesmane derivatives as having acetylcholinesterase inhibitory effects. researchgate.net For instance, berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated dual inhibitory activity against both AChE and BChE, with IC50 values of 0.44 μM and 4.44 μM, respectively. scispace.com This highlights the potential for natural products and their analogs to interact with these key enzymes. The search for novel, selective BChE inhibitors from natural and synthetic libraries continues to be an active area of research to identify new therapeutic leads. nih.gov

Table 1: Cholinesterase Inhibition by Various Compounds This table presents data for related compounds to provide context due to the limited specific data on this compound.

Compound/Drug Target Enzyme IC50 Value (µM) Citation
Berberine Acetylcholinesterase (AChE) 0.44 scispace.com
Berberine Butyrylcholinesterase (BChE) 4.44 scispace.com
Rivastigmine Acetylcholinesterase (AChE) 54.37 nanobioletters.com

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin, and is also responsible for enzymatic browning in fruits and vegetables. nih.govmdpi.com Consequently, tyrosinase inhibitors are of great interest for cosmetic applications as skin-whitening agents and in the food industry to prevent browning. nih.gov

Studies have shown that eudesmane-type compounds can act as tyrosinase inhibitors. researchgate.net Research on various plant extracts and essential oils has identified components that inhibit tyrosinase. researchgate.net For example, a study on Prangos species revealed that hexane (B92381) extracts containing such compounds exhibited potent tyrosinase inhibitory effects. researchgate.net The mechanism of inhibition by flavonoid and isoflavonoid (B1168493) compounds, which are also natural products, often involves their ability to chelate the copper ions within the active site of the enzyme. nih.gov Numerous synthetic and natural compounds, including various analogs, have been evaluated for their tyrosinase inhibitory potential, with some showing IC50 values in the nanomolar to micromolar range. mdpi.commdpi.comnih.gov

Table 2: Tyrosinase Inhibition by Various Compounds This table includes data on various natural and synthetic inhibitors to illustrate the range of potencies observed.

Compound/Class Type IC50 Value Citation
Kojic Acid Reference Inhibitor 18.25 µM - 51.11 µM nih.gov
Compound 11c (Aza-resveratrol type) Noncompetitive Inhibitor 17.22 µM nih.gov
Compound 31d (Thiosemicarbazone) Potent Inhibitor 0.291 µM nih.gov
Compound 10a (Coumarin-triazole hybrid) Potent Inhibitor 0.33 µM mdpi.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. d-nb.infobrieflands.com Inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. nih.govnih.gov This makes them important therapeutic targets for managing type 2 diabetes mellitus. d-nb.infobioline.org.br While synthetic inhibitors like acarbose (B1664774) are used clinically, they can be associated with gastrointestinal side effects, prompting the search for natural alternatives. nih.govbioline.org.br

Research into the enzyme inhibitory properties of natural products has shown that various plant extracts and their constituent compounds, including terpenoids, can inhibit α-amylase and α-glucosidase. nih.govbioline.org.br Studies on eudesmane-containing essential oils have investigated their effects on these enzymes. researchgate.net For instance, aqueous extracts of Morinda lucida, containing phytochemicals like flavonoids and tannins, demonstrated potent inhibition of both α-amylase and α-glucosidase with IC50 values of 2.30 mg/mL and 2.00 mg/mL, respectively. nih.gov Similarly, compounds isolated from Agrimonia pilosa, including triterpenoids and flavonoids, also showed significant α-glucosidase inhibitory activity. nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibition by Natural Extracts and Compounds

Inhibitor Target Enzyme IC50 Value Citation
Morinda lucida Aqueous Extract α-Amylase 2.30 mg/mL nih.gov
Morinda lucida Aqueous Extract α-Glucosidase 2.00 mg/mL nih.gov
Quercetin-7-O-β-d-glycoside α-Glucosidase 11.2 ± 0.2 µM nih.gov
Tormentic acid α-Glucosidase 23.8 ± 0.4 µM nih.gov

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) is a non-receptor tyrosine phosphatase that acts as a key negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgnih.gov Overexpression or increased activity of PTP-1B is linked to insulin resistance and has been identified as a promising therapeutic target for type 2 diabetes and obesity. frontiersin.orgmdpi.commdpi.com Consequently, there is significant interest in discovering potent and selective PTP-1B inhibitors. nih.gov

Natural products are a rich source of potential PTP-1B inhibitors. nih.gov Studies have identified various classes of natural compounds, including polyphenols, flavonoids, and triterpenoids, that exhibit significant PTP-1B inhibitory activity. nih.govfrontiersin.orgnih.gov For example, ursolic acid and tormentic acid, both triterpenoids, displayed potent PTP-1B inhibition with IC50 values of 3.47 ± 0.02 µM and 0.50 ± 0.06 µM, respectively. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, providing deeper insights into their mechanisms of action. nih.govmdpi.com Although direct studies on this compound are limited, the documented activity of structurally related terpenoids suggests that eudesmane analogs could also be promising candidates for PTP-1B inhibition.

Table 4: PTP-1B Inhibition by Various Natural Compounds

Compound IC50 Value (µM) Inhibition Type Citation
Viscosol (4) 13.5 Mixed type I frontiersin.org
Mimulone (1) 1.9 Mixed type I nih.gov
Canophyllol (1) ~30-100 Non-competitive nih.gov
E/Z vermelhotin (B1256831) (6) ~30-100 Competitive nih.gov
Ursolic acid (8) 3.47 ± 0.02 - nih.gov
Tormentic acid (9) 0.50 ± 0.06 - nih.gov

Anti-inflammatory Effects and Cellular Mechanistic Insights

The inflammatory response is a complex biological process involving various mediators. termedia.pl While essential for host defense, dysregulated inflammation can lead to chronic diseases. termedia.pl Eudesmane sesquiterpenoids have been investigated for their potential to modulate inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Nitric oxide (NO) is a crucial signaling molecule with a dual role in inflammation. termedia.plnih.gov Under normal conditions, it can have anti-inflammatory effects; however, excessive production of NO, typically by the inducible nitric oxide synthase (iNOS) enzyme in macrophages, is a hallmark of pro-inflammatory conditions. nih.govimmunopathol.com Therefore, inhibiting the overproduction of NO is a key strategy in the development of anti-inflammatory agents. nih.govjst.go.jp

Several studies have demonstrated that eudesmane-type sesquiterpenoids can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. jst.go.jpresearchgate.net For instance, compounds isolated from Atractylodes macrocephala were evaluated for their ability to suppress NO production, indicating their anti-inflammatory potential. jst.go.jp Similarly, sesquiterpenoids from Ainsliaea henryi were tested for their inhibitory activities against NO release, with one compound showing a significant effect with an IC50 value of 6.54±0.16 μM. researchgate.net The mechanism underlying these effects is often linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of iNOS expression. nih.gov This suggests that eudesmane analogs may exert their anti-inflammatory effects by targeting upstream signaling events that lead to the production of inflammatory mediators like NO.

Table 5: Inhibition of Nitric Oxide (NO) Production by Eudesmane Analogs

Compound/Source Cell Line Stimulant IC50 Value (µM) Citation
Eudesmane-type sesquiterpenoids RAW 264.7 LPS - jst.go.jpresearchgate.net

Impact on Key Signaling Pathways (e.g., NF-κB, PI3K/AKT, Nrf2)

Eudesmane-type sesquiterpenoids have been shown to modulate several critical signaling pathways involved in cellular processes like inflammation, cell survival, and stress response.

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that regulates immune responses, inflammation, and cell survival. wikipedia.org Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. wikipedia.org Several eudesmane-type sesquiterpenoids have demonstrated the ability to inhibit the NF-κB signaling pathway. For instance, certain eudesmane lactones can block multiple steps in the NF-κB activation cascade induced by inflammatory cytokines. nih.gov This inhibition can occur through mechanisms such as preventing the phosphorylation of IκB, an inhibitor of NF-κB, which in turn blocks the activation of NF-κB. nih.govacs.org This has been observed with compounds like epi-eudebeiolide C, which showed significant inhibitory effects on nitric oxide production in macrophage cells by blocking NF-κB activation. nih.govacs.org Furthermore, some 1,10-seco-eudesmane sesquiterpenoids have been identified as anti-neuroinflammatory agents by suppressing the TLR4/NF-κB/MAPK pathways. dntb.gov.ua

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is vital for regulating cell growth, proliferation, and survival. researchgate.netnih.gov Aberrant activation of this pathway is a common feature in many cancers. nih.gov Eudesmane-type sesquiterpenes have been found to downregulate the VEGF-induced phosphorylation of VEGFR2 and subsequently inhibit downstream molecules in the PI3K/AKT pathway. sci-hub.se This suggests a potential mechanism for their anticancer effects. Additionally, alantolactone (B1664491), a eudesmane sesquiterpene lactone, can detoxify certain enzymes through the activation of the PI3K and c-Jun N-terminal kinase (JNK) signaling pathways, leading to the translocation of the Nrf2 factor. cyberleninka.ru

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. researchgate.net Several eudesmane sesquiterpenoids have been found to activate the Nrf2 signaling pathway. nih.gov For example, alantolactone induces a dose-dependent increase in antioxidant enzymes by activating the Nrf2 pathway. researchgate.netcyberleninka.ru This activation is a key mechanism for the antioxidant and detoxifying effects of these compounds. researchgate.netcyberleninka.ru Studies on sesquiterpenoids from Atractylodes macrocephala have shown that they exhibit concentration-dependent activation of Nrf2, indicating their antioxidant potential. nih.gov

Antiparasitic and Insecticidal Potential

Eudesmane sesquiterpenoids have demonstrated significant potential as antiparasitic and insecticidal agents, offering a natural alternative to synthetic pesticides. nih.gov

Essential oils rich in eudesmane-type sesquiterpenes have shown promising mosquitocidal activity.

Larvicidal Activity: Essential oils from various plants containing eudesmane derivatives have been tested for their larvicidal effects against mosquito species like Aedes aegypti, the primary vector for dengue, Zika, and chikungunya. nih.govnih.govmdpi.com For instance, essential oils from Prangos heyniae demonstrated good larvicidal activity against first instar Ae. aegypti larvae at concentrations of 125 and 62.5 ppm. usda.gov Similarly, essential oils from other plants have shown varying degrees of toxicity against the larval stages of Ae. aegypti and other mosquito species. mdpi.comfrontiersin.org

Biting Deterrent: In addition to larvicidal effects, some eudesmane-containing essential oils act as biting deterrents. The essential oil of Prangos heyniae, which contains the eudesmane-type sesquiterpene 3,7(11)-eudesmadien-2-one, exhibited biting deterrence against Ae. aegypti comparable to the synthetic repellent DEET. usda.govresearchgate.net The biting deterrence index (BDI) is a common measure used to evaluate the repellency of a substance. researchgate.net

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health issue. mdpi.com Eudesmane sesquiterpenoids have emerged as a promising class of natural compounds with antimalarial properties. nih.gov

Several eudesmane sesquiterpenoids isolated from the plant Dobinea delavayi have shown significant antimalarial activity against Plasmodium yoelii and Plasmodium falciparum. nih.govacs.orgmalariaworld.orgmalariaworld.org One particular compound exhibited antimalarial activity superior to the standard drug artemisinin. nih.govacs.orgmalariaworld.org The proposed mechanism of action for some of these compounds involves inducing apoptosis in the parasite through the depolarization of the mitochondrial membrane and the production of reactive oxygen species. nih.govacs.orgmalariaworld.org Other eudesmane analogs, such as those derived from kalihinol, have also demonstrated potent blood-stage antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov

Other Relevant Biological Activities in Pre-clinical Models

Beyond their effects on signaling pathways and antiparasitic activity, eudesmane sesquiterpenoids have been investigated for other pre-clinical applications.

Eudesmane-type sesquiterpenoids have been reported to possess plant growth regulating activities. rhhz.net Some of these compounds have shown antifeedant and insecticidal effects against agricultural pests like Spodoptera frugiperda and Ceratitis capitata. ijeab.com For example, certain eudesmanes isolated from Pluchea sagittalis altered the feeding behavior of S. frugiperda larvae and acted as oviposition deterrents for C. capitata. ijeab.com This suggests their potential use in developing natural herbicides and crop protection agents.

Some eudesmane sesquiterpenoids have shown potential anti-diabetic properties by influencing glucose metabolism.

In Vitro Cell Assays: Studies have shown that certain eudesmane derivatives can enhance glucose uptake in cell lines. For instance, isoalantolactone (B1672209) has been found to increase glucose uptake in L6 myotubes, suggesting its potential as a basis for developing antidiabetic drugs. researchgate.net Other eudesmane-type sesquiterpenoids isolated from the Chinese liverwort Chiloscyphus polyanthus were evaluated for their anti-diabetic nephropathy potential by inhibiting cell proliferation and the accumulation of extracellular matrix in mesangial cells cultured in high glucose conditions. rsc.org

Animal Models and Enzyme Inhibition: Research on eudesm-4(15)-ene-3α,11-diol (B598159) has indicated its potential in managing diabetes by inhibiting key enzymes involved in carbohydrate digestion, such as α-glucosidase and lipase. The inhibitory concentrations (IC50) for these enzymes were reported to be 229.3 µM and 161.0 µM, respectively. Furthermore, flavonoids, which can be found alongside eudesmane sesquiterpenes in some plants, have been noted for their hypolipidemic effects and their ability to inhibit α-glucosidase and α-amylase. mdpi.com

Anti-Platelet Aggregation Studies and Related Mechanisms

Eudesmane sesquiterpenoids, a class of natural compounds, have been investigated for their potential effects on cardiovascular health, including their ability to inhibit platelet aggregation. While direct studies on this compound are limited in this regard, research on other structurally related eudesmane compounds and plant extracts rich in these molecules provides insights into their potential anti-platelet activities.

The rhizomes of Zingiber officinale (ginger), which contain various sesquiterpenoids, have been traditionally used to promote blood circulation. researchgate.net Studies on constituents from ginger have shown that they can exhibit significant inhibitory effects on the aggregation of washed rabbit platelets induced by various agonists such as arachidonic acid (AA), collagen, and platelet-activating factor (PAF). researchgate.net The mechanism of action for some of these compounds is thought to be related to the inhibition of thromboxane (B8750289) A2 formation, a potent platelet aggregator.

Furthermore, research on sesquiterpenoids from Curcumae Rhizoma has indicated their potential to influence cardiovascular health through various mechanisms, including anti-thrombotic effects. nih.gov While the direct anti-platelet aggregation mechanisms of this compound have not been elucidated, the general activity of related compounds suggests a potential for interaction with pathways that modulate platelet activation and aggregation. These pathways are crucial in the formation of thrombi, which can obstruct blood vessels. ksumsc.commdpi.com

The final common pathway in platelet aggregation involves the activation of glycoprotein (B1211001) IIb/IIIa receptors, which allows platelets to bind to each other and to fibrinogen. ksumsc.com Various natural and synthetic compounds exert their anti-platelet effects by interfering with this and other signaling pathways. Future preclinical studies are warranted to determine if this compound or its analogs directly influence these critical platelet aggregation pathways.

Anti-tumor and Cytotoxicity Research (In Vitro Cell Lines)

A growing body of preclinical research has focused on the anti-tumor and cytotoxic properties of eudesmane sesquiterpenoids against various cancer cell lines. These in vitro studies provide valuable preliminary data on the potential of these compounds as anticancer agents.

Investigations into eudesmane-type sesquiterpenes isolated from plants of the Artabotrys genus have demonstrated significant cytotoxic effects. For instance, a series of eudesmane sesquiterpenes showed inhibitory activity against five human tumor cell lines with IC50 values ranging from 0.57 to 15.68 μM, with some compounds exhibiting greater potency than the conventional chemotherapy drug doxorubicin. mdpi.com Another study on 3-oxo-γ-costic acid, a eudesmane sesquiterpene, and its fungal transformation products reported anti-proliferative activity. The parent compound was active against the human colon tumor cell line Caco-2 (IC50 39μM), while one of its metabolites showed activity against the human lung tumor cell line A549 (IC50 74μM). nih.govresearchgate.net

Similarly, eudesmane-type sesquiterpenes isolated from Laggera alata have been shown to possess anti-angiogenic properties and the ability to suppress breast cancer cell migration in vitro. spandidos-publications.comresearchgate.net These compounds were found to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) and suppress vessel formation in zebrafish embryos at non-toxic concentrations. spandidos-publications.com

The table below summarizes the cytotoxic activities of various eudesmane sesquiterpenes against different cancer cell lines as reported in preclinical in vitro studies.

Compound/ExtractCell LineActivityIC50 Value
Eudesmane-type sesquiterpenesFive human tumor cell linesCytotoxic0.57 - 15.68 μM
3-oxo-γ-costic acidCaco-2 (colon cancer)Anti-proliferative39 μM
Fungal metabolite of 3-oxo-γ-costic acidA549 (lung cancer)Anti-proliferative74 μM
Eudesmane from Pluchea odorataMCF-7 (breast cancer)Inhibits spheroid intravasation25 μM
Dichloromethane extract of Pluchea odorataHL-60 (leukemia)Anti-neoplasticNot specified

This table is for informational purposes only and is based on preclinical in vitro data. The IC50 value represents the concentration of a substance needed to inhibit a biological process by 50%.

These findings highlight the potential of eudesmane sesquiterpenes as a class of compounds with significant anti-tumor and cytotoxic activities that warrant further investigation. The mechanisms underlying these effects are thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis. nih.gov

Interaction with Gut Microbiota and Metabolome

The intricate relationship between natural compounds, the gut microbiota, and the host metabolome is a burgeoning area of scientific inquiry. The gut microbiota possesses a vast metabolic capacity, enabling it to transform dietary components into a wide array of metabolites that can influence host health and disease. nih.govnih.gov

Recent metabolomic studies have identified this compound as a metabolite present in human biological samples, and its levels have been associated with interactions between the gut microbiota and host metabolism. Although the direct metabolism of this compound by specific gut microbial species has not yet been fully elucidated, it is known that gut bacteria can perform a variety of biotransformations on sesquiterpenes. nih.gov These transformations can alter the biological activity of the parent compounds.

The composition of the gut microbiota can be influenced by various factors, including diet. mdpi.commdpi.com In turn, the metabolic output of the microbiota can impact the host. For example, the production of short-chain fatty acids (SCFAs) by gut bacteria through the fermentation of dietary fibers plays a crucial role in maintaining gut homeostasis and has systemic effects. nih.gov

Studies on other sesquiterpenes, such as those from Atractylodes, have shown that they can be metabolized by gut microbiota, and these metabolites may possess different bioactivities than the original compounds. dntb.gov.ua Microbial transformation studies on the eudesmane sesquiterpene plectranthone (B1251747) have also demonstrated that it can be metabolized by various microorganisms, leading to the formation of several new compounds. nih.gov

Structure Activity Relationship Sar Studies of Eudesmane Sesquiterpenoids

Systematic Chemical Modification of the Eudesmane (B1671778) Core Structure and Peripheral Functional Groups

The biological activity of eudesmane sesquiterpenoids can be significantly altered by modifying their core structure and the functional groups attached to it. While extensive SAR studies specifically on (+)-4,11-Eudesmadien-3-one are limited in publicly available literature, research on related eudesmanolides, which also possess the eudesmane core, provides valuable insights.

Key functional groups in this compound include the α,β-unsaturated ketone in the A-ring, the isopropenyl group at position C7, and the two methyl groups. Modifications to these sites can lead to changes in activity. For instance, in a study on the larvicidal activity of the eudesmanolides alantolactone (B1664491) and isoalantolactone (B1672209) against Aedes aegypti, various structural modifications were performed. nih.gov These included epoxidations, reductions, catalytic hydrogenations, and Michael additions to the α,β-unsaturated lactone. nih.gov The results indicated that none of the synthetic analogs of isoalantolactone were more active than the parent compound, suggesting that the specific arrangement of functional groups is critical for its activity. nih.gov However, for alantolactone, several analogs displayed a range of larvicidal activities, highlighting that modifications can sometimes be beneficial. nih.gov

A common strategy in SAR studies involves the synthesis of derivatives with altered substituents. For example, in the case of benzylideneacetophenones, the presence of electron-donating groups on the aromatic rings was found to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov This principle of modifying peripheral groups to modulate activity is directly applicable to the eudesmane skeleton.

The following table summarizes the conceptual impact of modifying key functional groups of the eudesmane core, based on general principles of medicinal chemistry and findings from related compounds.

Modification Site Type of Modification Potential Impact on Biological Activity
C3-KetoneReduction to alcohol, formation of oximes or hydrazonesAlteration of hydrogen bonding potential and steric profile, potentially affecting receptor binding.
C4-C5 Double BondSaturation, epoxidationChanges in the planarity and electronic properties of the A-ring, which can influence interactions with target proteins.
C7-Isopropenyl GroupSaturation to isopropyl, oxidation to alcohol or ketoneModification of hydrophobicity and steric bulk at this position, which can impact binding affinity and selectivity.
C10-Methyl GroupRemoval, modification to other alkyl groupsAlteration of the overall shape and lipophilicity of the molecule.

Influence of Stereochemistry and Chirality on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. researchgate.netnih.gov The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities. biomedgrid.comlibretexts.org This is because biological targets are themselves chiral, and thus can differentiate between stereoisomers. nih.gov

For a chiral drug, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). biomedgrid.com In some cases, the distomer may be inactive, have a different type of activity, or even be responsible for undesirable side effects. biomedgrid.com Therefore, understanding the stereochemical requirements for activity is a critical aspect of drug design and development.

While direct comparative studies on the stereoisomers of this compound are not extensively reported, the principles of stereospecificity are well-established for other classes of compounds. For example, in a study of synthetic isomers of 3-Br-acivicin, only the natural (5S, αS) isomers showed significant antiplasmodial activity, indicating a strict stereochemical requirement for biological function. nih.gov

The table below illustrates the general principles of how stereochemistry can influence the biological activity of a chiral compound like this compound.

Stereochemical Feature Description Impact on Biological Activity
Absolute Configuration The specific spatial arrangement of atoms or groups at a chiral center (e.g., R or S).Determines the complementarity of the molecule with its binding site. Different enantiomers can have vastly different potencies and efficacies.
Diastereomers Stereoisomers that are not mirror images of each other.Often have different physical and chemical properties, leading to distinct biological activity profiles.
Conformational Isomers Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.The preferred conformation of a molecule can influence its ability to bind to a receptor.

Elucidation of Specific Ligand-Target Interactions and Binding Affinities

Identifying the molecular targets of a bioactive compound is a key step in understanding its mechanism of action. For this compound (α-cyperone), research has pointed towards its involvement in anti-inflammatory pathways. Specifically, it has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) by inhibiting the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. chemfaces.commedchemexpress.com Further studies have suggested that α-cyperone may also exert its effects by interacting with tubulin and destabilizing microtubule polymerization. medchemexpress.com More recent research has also implicated α-cyperone in the deactivation of the NLRP3 inflammasome. frontiersin.orgnih.gov

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. mdpi.com This method can provide valuable insights into the specific interactions that stabilize the ligand-target complex, such as hydrogen bonds and hydrophobic interactions. mdpi.com For instance, molecular docking studies on other eudesmane sesquiterpenes have been used to explore their potential as anti-leishmanial agents by predicting their binding to key enzymes in the parasite. researchgate.net

The table below summarizes the known and potential molecular targets of this compound and the types of interactions that may be involved.

Potential Molecular Target Biological Pathway Key Interacting Residues (Hypothetical) Type of Interaction
NF-κB InflammationCysteine residues in the p65 subunitCovalent bonding (Michael addition), hydrogen bonding, hydrophobic interactions
COX-2 Inflammation (Prostaglandin synthesis)Serine, Arginine, Tyrosine in the active siteHydrogen bonding with the ketone, hydrophobic interactions with the eudesmane core
Tubulin Cytoskeleton dynamicsCysteine, Histidine, Lysine in the colchicine (B1669291) binding siteHydrogen bonding, hydrophobic interactions
NLRP3 Inflammasome InflammationLeucine, Arginine, Serine in the NACHT domainHydrophobic interactions, hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. walisongo.ac.id By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSAR studies on this compound and its close analogs are not widely available in the literature, the methodology has been successfully applied to other classes of sesquiterpenes. For example, a QSAR study on the sedative activity of 18 different sesquiterpenes found that molar refractivity and the number of hydrogen bond acceptors were statistically important in predicting their activity. nih.gov The resulting model showed good predictive ability, suggesting that such approaches could be valuable for studying eudesmanones as well. nih.gov

The table below lists some common molecular descriptors that could be relevant in a QSAR study of eudesmanone derivatives.

Descriptor Class Specific Descriptors Relevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesRelate to the reactivity of the molecule and its ability to participate in electrostatic interactions.
Steric Molecular volume, Surface area, Molar refractivityDescribe the size and shape of the molecule, which are crucial for fitting into a binding site.
Hydrophobic LogP, Hydration energyQuantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Connectivity indices, Shape indicesNumerically describe the branching and overall topology of the molecular structure.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (HR-NMR) for Complex Mixture Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous identification and quantification of compounds within complex mixtures, such as natural product extracts. researchgate.netresearchgate.net For eudesmane (B1671778) sesquiterpenes like (+)-4,11-Eudesmadien-3-one, HR-NMR provides detailed structural information without the need for physical separation of the components.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary data on the chemical environment of protons and carbons, respectively. researchgate.net The chemical shifts (δ) are indicative of the functional groups and electronic environment of each nucleus. For instance, the presence of an α,β-unsaturated ketone system in this compound is characterized by specific chemical shifts for the carbonyl carbon (C-3), the α-carbon (C-4), and the olefinic proton.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure, especially in mixtures where signals overlap. nih.gov

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded ¹H and ¹³C nuclei, assigning protons to their respective carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for connecting different spin systems and positioning quaternary carbons and functional groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is key to determining the relative stereochemistry of the molecule. nih.govresearchgate.net

These techniques collectively allow for the deconvolution of complex spectra and the complete structural assignment of this compound even when it is a minor component of a mixture. nih.govescholarship.org

NucleusTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
C-11.5 - 2.535 - 45H-2, H-9
C-21.8 - 2.830 - 40H-1, H-3
C-3-~200H-2, H-4, H-5
C-45.7 - 6.0120 - 130H-2, H-5, H-6, H-15
C-5-160 - 170H-4, H-6, H-15
C-62.0 - 2.625 - 35H-4, H-5, H-7
C-71.9 - 2.445 - 55H-6, H-8, H-11, H-12, H-13
C-81.6 - 2.220 - 30H-7, H-9
C-91.4 - 2.040 - 50H-1, H-8, H-10
C-10-35 - 45H-1, H-5, H-9, H-14
C-11-145 - 155H-7, H-12, H-13
C-124.7 - 4.9108 - 112H-7, H-13
C-134.7 - 4.9108 - 112H-7, H-12
C-140.9 - 1.215 - 25H-1, H-9, H-10
C-151.7 - 1.920 - 30H-4, H-5, H-6

Note: The data in this table are representative values for eudesmane-type sesquiterpenoids and may vary slightly for this compound. The correlations shown are examples of what would be expected.

Advanced Hyphenated Mass Spectrometry Techniques (e.g., GC×GC-MS, LC-MS/MS) for Comprehensive Metabolomic Profiling

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Due to the complexity of these samples and the chemical diversity of metabolites, advanced hyphenated mass spectrometry techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. nih.govresearchgate.net Electron Impact (EI) ionization is commonly used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in identification by comparison to spectral libraries. chemguide.co.uk The fragmentation of eudesmane sesquiterpenoids often involves characteristic losses, such as the loss of a methyl group (M-15) or an isopropyl group (M-43). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile or thermally labile compounds. nih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts. nih.gov Subsequent fragmentation of this precursor ion in the collision cell (MS/MS) provides structural information. nih.govcopernicus.org For this compound, LC-MS/MS can provide high sensitivity and specificity, enabling its detection at low concentrations in complex biological matrices. lcms.cz

Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.gov This technique is particularly valuable in metabolomics for resolving co-eluting compounds in highly complex mixtures, leading to the detection of a much larger number of metabolites. nih.gov

TechniqueIonization MethodPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)Applications in Metabolomics
GC-MS Electron Impact (EI)218 (M⁺)203, 175, 161, 133, 105, 91Profiling of volatile and semi-volatile metabolites; identification based on spectral libraries.
LC-MS/MS Electrospray (ESI)219 [M+H]⁺Dependent on collision energy; may include losses of H₂O or other small neutral molecules.Targeted and untargeted analysis of a wide range of metabolites; quantification of low-abundance compounds.
GC×GC-MS Electron Impact (EI)218 (M⁺)Same as GC-MS, but with higher confidence due to better separation.High-resolution separation of complex mixtures; discovery of novel or trace-level biomarkers.

Note: The molecular weight of this compound (C₁₅H₂₂O) is 218.34 g/mol. Fragment ions are representative of eudesmane-type structures.

Vibrational Spectroscopy (Raman Spectroscopy, FTIR) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations of a compound. These vibrations are sensitive to the molecule's structure, conformation, and interactions with its environment.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is particularly effective for identifying functional groups. For this compound, FTIR can clearly identify key structural features. The presence of specific functional groups results in characteristic absorption bands. nih.govmedwinpublishers.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is complementary to FTIR, as some vibrational modes that are weak in FTIR are strong in Raman, and vice versa. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the C-C backbone and C=C double bonds of the eudesmane skeleton. mdpi.com Subtle shifts in the frequencies of Raman bands can indicate changes in molecular conformation (e.g., rotations around single bonds) or the formation of intermolecular interactions, such as hydrogen bonding. pitt.edunih.govmdpi.com For example, changes in the vibrational modes of the conjugated C=C and C=O bonds can be monitored to study how the molecule interacts with other species.

Vibrational ModeTechniqueCharacteristic Wavenumber (cm⁻¹)Structural Information
C=O Stretch (Ketone)FTIR, Raman~1665Confirms the α,β-unsaturated ketone group.
C=C Stretch (Alkene)FTIR, Raman~1620Corresponds to the endocyclic and exocyclic double bonds.
C-H Stretch (sp²)FTIR, Raman3010 - 3100Indicates olefinic C-H bonds.
C-H Stretch (sp³)FTIR, Raman2850 - 3000Represents the aliphatic C-H bonds in the rings and methyl groups.
C-H BendFTIR1350 - 1480"Fingerprint" region, sensitive to overall skeletal structure.
C-C Skeletal ModesRaman800 - 1200Provides information on the conformation of the bicyclic eudesmane core. nih.gov

Note: Wavenumbers are approximate and can shift based on the molecular environment, conformation, and intermolecular interactions.

Applications of Advanced Spectroscopy in Monitoring Chemical Reactions and Biological Processes

The high sensitivity and structural specificity of advanced spectroscopic techniques enable real-time monitoring of chemical reactions and biological processes involving this compound.

Monitoring Chemical Reactions: HR-NMR can be used for in situ reaction monitoring. By acquiring spectra at different time points, the consumption of reactants and the formation of products and intermediates can be tracked quantitatively (a technique known as qNMR). researchgate.net This provides valuable data for understanding reaction kinetics and mechanisms, such as in isomerization, oxidation, or reduction reactions involving the double bonds or ketone group of this compound.

Tracking Biological Processes: In metabolomics, hyphenated MS techniques are used to perform time-course studies, revealing how the concentration of this compound and other related metabolites changes in a biological system in response to stimuli. nih.gov For example, if the compound is metabolized by a cell culture or organism, LC-MS/MS can be used to identify and quantify the resulting metabolic products over time, elucidating metabolic pathways.

Probing Molecular Interactions: Changes in NMR chemical shifts can indicate binding events between a small molecule and a larger biomolecule like a protein. Similarly, vibrational spectroscopy (FTIR and Raman) can detect changes in bonding and conformation upon interaction. For instance, if this compound binds to an enzyme's active site, shifts in the C=O stretching frequency could be observed, providing insight into the binding mode and intermolecular forces at play.

Computational and Chemoinformatic Approaches in Eudesmane Research

Molecular Modeling and Docking Simulations for Ligand-Target Prediction and Binding Characterization

Molecular modeling and docking simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unifap.brresearchgate.net These methods are instrumental in drug discovery and natural product research for identifying potential biological targets and characterizing the binding interactions of ligands, such as eudesmane (B1671778) sesquiterpenoids.

In the context of eudesmane research, molecular docking has been employed to elucidate potential mechanisms of action. For instance, studies on various eudesmane derivatives have used docking to investigate their interactions with specific protein targets. This approach helps in rationalizing observed biological activities and predicting new ones. A key application has been the study of eudesmanoids as enzyme inhibitors. Docking simulations of eudesmane-type compounds with acetylcholinesterase (AChE), a key enzyme in the nervous system, have suggested a non-competitive inhibition mechanism. nih.gov Similarly, docking studies have identified potential eudesmane-based inhibitors for crucial enzymes in pathogens like Leishmania, such as trypanothione (B104310) reductase and arginase. journalcps.comresearchgate.netajol.info

The process typically involves creating a three-dimensional model of the target protein, often based on crystal structures from databases like the Protein Data Bank (PDB). portlandpress.com If a crystal structure is unavailable, a model can be constructed via homology modeling using the structure of a similar protein as a template. portlandpress.com The ligand, in this case, a eudesmane sesquiterpenoid, is then computationally "docked" into the active or allosteric sites of the protein model. The simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. journalcps.comresearchgate.netajol.info Analysis of the resulting ligand-protein complexes can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding and inhibitory activity. journalcps.comajol.info These insights are valuable for lead optimization, where the structure of the natural product can be modified to enhance its potency and pharmacokinetic properties. journalcps.comajol.info

Table 1: Examples of Molecular Docking Studies on Eudesmane Sesquiterpenoids

Target Protein Organism/Disease Key Findings Reference(s)
Acetylcholinesterase (AChE) Insect pests (Drosophila melanogaster, Cydia pomonella) Eudesmanoids identified as non-competitive inhibitors. nih.gov
Trypanothione Reductase, Arginase Leishmania (Leishmaniasis) Eudesmanes showed strong binding affinities, suggesting potential as lead inhibitors. journalcps.comresearchgate.netajol.info
Sesquiterpene Cyclase (TwCS) Tripterygium wilfordii Docking of farnesyl pyrophosphate (FPP) helped identify key catalytic residues. portlandpress.com

Quantum Chemical Calculations for Understanding Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate and predict their properties. wikipedia.org These calculations provide deep insights into the electronic structure of molecules, which governs their reactivity, stability, and spectroscopic characteristics. wikipedia.orggithub.io For complex natural products like (+)-4,11-Eudesmadien-3-one, quantum chemical methods are invaluable for understanding their intrinsic properties and predicting how they will behave in different chemical environments.

Methods such as Density Functional Theory (DFT) are widely used to perform these calculations. niscpr.res.in A primary focus is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scielo.org.mx A small gap generally implies higher reactivity. scielo.org.mx

These calculations can also predict various global reactivity descriptors:

Chemical Hardness and Softness: Hardness is a measure of resistance to change in electron distribution, while softness is the inverse. aimspress.com

Electronegativity: Describes the ability of a molecule to attract electrons. scielo.org.mx

Electrophilicity Index: Quantifies the electron-accepting capability. aimspress.com

Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic data. By simulating the vibrational frequencies of a molecule, researchers can predict its infrared (IR) and Raman spectra. niscpr.res.in This is highly useful for structure verification, where calculated spectra can be compared with experimental data. wikipedia.orgniscpr.res.in Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and electronic circular dichroism (ECD) spectra, which are crucial for determining the relative and absolute configuration of chiral centers in molecules like eudesmanes. researchgate.netresearchgate.net

Table 2: Key Molecular Properties of this compound from Computational Sources

Property Value Source
Molecular Formula C₁₅H₂₂O PubChem nih.gov
Molecular Weight 218.33 g/mol PubChem nih.gov
XLogP3 3.8 PubChem nih.gov
IUPAC Name 1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one PubChem nih.gov

Chemoinformatics for Compound Library Analysis and Virtual Screening

Chemoinformatics involves the use of computational methods to analyze and manage large collections of chemical data. u-strasbg.frbioconductor.org It plays a crucial role in modern drug discovery and natural product research by enabling the efficient analysis of compound libraries, such as those containing eudesmane sesquiterpenoids and their analogs. nih.gov

Structural similarity is a fundamental concept in chemoinformatics, based on the principle that structurally similar molecules are likely to have similar biological activities. One powerful technique for visualizing and analyzing chemical space is structural similarity network analysis. vi-seem.eu In this approach, compounds are represented as nodes in a network, and edges are drawn between nodes if the compounds' structural similarity exceeds a certain threshold. arcadiascience.com

For a library of eudesmane analogs, this method can be used to:

Identify Clusters: Grouping compounds into clusters of structurally related molecules. This helps in understanding the structural diversity within the library. arcadiascience.com

Visualize Chemical Space: Creating maps that provide an intuitive overview of the relationships between different structural scaffolds. arcadiascience.com

Scaffold Hopping: Identifying structurally distinct compounds that may have similar properties, which can be useful for finding novel active scaffolds.

The similarity between compounds is typically calculated using molecular fingerprints, which are binary strings representing the presence or absence of various structural features. Common similarity metrics include the Tanimoto coefficient (also known as Jaccard index). vi-seem.eu This analysis allows researchers to systematically explore the chemical diversity of eudesmane analogs, guiding the selection of compounds for biological screening and the design of new derivatives.

Predictive modeling uses computational algorithms to build models that can predict the biological activity or properties of molecules based on their structure. A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical structure of a compound and its biological activity.

In eudesmane research, QSAR models have been developed to predict activities like insecticidal and antifeedant effects. nih.gov These models use molecular descriptors—numerical values that encode information about the physicochemical, topological, or electronic properties of the molecules—to predict their potency. For instance, QSAR studies on eudesmanoids have shown that properties associated with the polarity of the compounds can be responsible for their biological activities. nih.gov By training a model on a set of eudesmanes with known activities, it becomes possible to predict the activity of new or untested analogs, thereby prioritizing synthetic and screening efforts.

Artificial Intelligence and Machine Learning in Structure Elucidation and Activity Prediction

One such approach is the use of a Generalized Regression Neural Network (GRNN), a type of artificial neural network. academicjournals.org GRNNs have been successfully applied to predict the types and positions of substituents on a known molecular skeleton, such as the eudesmane framework. academicjournals.org These models are trained on a database of known eudesmane compounds, learning the correlation between specific ¹³C-NMR chemical shifts and the structural features that cause them. academicjournals.orgresearchgate.net When presented with the ¹³C-NMR data of a new eudesmane derivative, the trained GRNN can predict the substitution pattern on the skeleton. academicjournals.org

Application of AI for De Novo Design of Eudesmane Derivatives

Recent advancements have seen the application of various deep learning architectures for molecular generation. nih.gov For instance, generative models can be trained on a database of known eudesmane sesquiterpenoids and other bioactive molecules. The model learns the underlying rules of chemical bonding and structure to propose new molecules based on the eudesmane framework but with novel substitutions or modifications. The goal is to explore new regions of chemical space efficiently, proposing molecules that are not only potent but also synthetically feasible. frontiersin.org

The workflow for designing novel eudesmane derivatives would involve:

Model Training: A generative model, such as a Recurrent Neural Network (RNN) or a Generative Adversarial Network (GAN), is trained on a vast library of chemical structures.

Generation with Constraints: The trained model generates new molecules, often represented as SMILES strings, biased towards desired properties. For eudesmane derivatives, this could involve constraining the generation to maintain the core bicyclic scaffold while allowing variations in functional groups.

Scoring and Optimization: The generated molecules are evaluated using scoring functions that predict their properties, such as binding affinity (via docking simulations) and drug-likeness. Reinforcement learning techniques can be employed to iteratively fine-tune the generative process, rewarding the creation of molecules with better scores. nih.gov

Synthesis and Validation: The most promising candidates identified by the AI are then synthesized and experimentally validated to confirm their properties. chemrxiv.org

Table 1: Generative AI Models for De Novo Molecular Design

Model TypeDescriptionPotential Application for Eudesmane Derivatives
Variational Autoencoders (VAEs) These models learn a compressed, continuous representation of molecules, which can then be sampled to generate new structures.Generation of a diverse library of eudesmane analogs by exploring the latent space around the parent compound.
Generative Adversarial Networks (GANs) A GAN consists of two competing neural networks: a generator that creates new molecules and a discriminator that tries to distinguish them from real ones.Designing eudesmane derivatives that are indistinguishable from known active compounds, potentially leading to novel scaffolds with similar bioactivity.
Recurrent Neural Networks (RNNs) Often used for sequential data, RNNs can generate molecules by constructing their SMILES strings character by character.Step-by-step construction of novel eudesmane-based molecules with specific desired substructures or properties.
Diffusion Models These models work by gradually adding noise to data and then learning to reverse the process to generate new data from noise.Generating high-quality, novel eudesmane structures by starting with random noise and progressively refining it into a valid molecule. arxiv.org

Molecular Dynamics Simulations for Studying Conformational Dynamics and Receptor Binding

Molecular dynamics (MD) simulations have become an indispensable tool in computational biology and chemistry, providing detailed insights into the dynamic nature of molecules at an atomic level. dovepress.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior that is often inaccessible to experimental techniques alone. dovepress.comwustl.edu For eudesmane sesquiterpenoids like this compound, MD simulations are crucial for understanding their conformational flexibility and interactions with biological targets.

Conformational Dynamics:

The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational dynamics. Eudesmanes possess a bicyclic [4.4.0] decalin core structure which can adopt various conformations. nih.govnih.gov The flexibility of this scaffold, particularly the orientation of substituents, can significantly influence its interaction with receptors.

MD simulations can be used to explore the accessible conformational space of this compound. By simulating the molecule in an environment that mimics physiological conditions (e.g., in a solvent box), researchers can observe how the molecule flexes, bends, and rotates over time. This provides a detailed picture of the relative energies of different conformers and the transition states that connect them. For example, in a study of new eudesmane sesquiterpenoids isolated from Ammoides atlantica, MD simulations were performed at various temperatures to explore the conformational space, which was essential for determining the relative configurations of the molecules. unipi.it This type of analysis helps to identify the most stable or biologically relevant conformations.

Receptor Binding:

Understanding how a ligand binds to its receptor is fundamental for rational drug design. MD simulations can elucidate the dynamic process of ligand-receptor binding and unbinding, revealing the key interactions that stabilize the complex. nih.gov

The process typically involves these steps:

System Setup: A system is constructed containing the receptor protein, the ligand (this compound), and a simulated environment (e.g., a lipid bilayer and water). nih.gov

Equilibration: The system is allowed to relax to a stable state under the chosen simulation conditions (temperature, pressure).

Production Run: A long simulation is run to collect data on the movements of all atoms. This trajectory can be analyzed to study the stability of the binding pose, identify crucial hydrogen bonds or hydrophobic interactions, and calculate the binding free energy. nih.gov

These simulations can reveal how the binding of a eudesmane derivative might induce conformational changes in the receptor, a key step in signal transduction for many protein targets. nih.gov By observing the dynamic interplay between the ligand and the receptor, researchers can gain insights that guide the design of new derivatives with improved affinity and specificity. The incorporation of computational methods, including molecular dynamics simulations, is advantageous for predicting the bioactivities of eudesmane-type compounds and facilitating the rational design of more effective analogs. nih.gov

Table 2: Representative Parameters for Molecular Dynamics Simulation of a Eudesmane Derivative

ParameterValue/DescriptionPurpose
Force Field OPLS (Optimized Potentials for Liquid Simulation)Defines the potential energy function for all atoms in the system, governing their interactions. unipi.it
Time Step 2.0 fsThe interval between successive calculations of forces and positions. unipi.it
Equilibration Time 0.1 nsThe initial simulation period to allow the system to reach a stable state before data collection. unipi.it
Simulation Time 10 nsThe duration of the production run for collecting trajectory data for analysis. unipi.it
Ensemble NVT (Canonical)A simulation ensemble where the number of particles (N), volume (V), and temperature (T) are kept constant.
Temperature 450-750 KSimulations can be run at elevated temperatures to accelerate conformational sampling. unipi.it

Ecological Roles and Chemotaxonomic Significance of Eudesmane Sesquiterpenoids

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Eudesmane (B1671778) sesquiterpenoids, including the specific compound (+)-4,11-eudesmadien-3-one, are a significant class of secondary metabolites that play a crucial role in how plants defend themselves. ontosight.aiwikipedia.org These compounds are part of a plant's chemical arsenal, offering protection against a wide array of threats, from insects to microbial pathogens. ontosight.airesearchgate.net

The defensive properties of eudesmanes are often characterized by their antifeedant and insecticidal activities. ontosight.ainih.gov When a plant is attacked by herbivores, it can respond by producing and accumulating these compounds. theoryofpaul.net For instance, some plants release a blend of volatile organic compounds, which can include eudesmanes, to repel herbivores or attract their natural enemies. theoryofpaul.netmdpi.com This indirect defense mechanism showcases the complexity of plant-insect interactions.

Research has shown that the production of certain eudesmane derivatives is induced upon wounding or herbivore attack. kiz.ac.cn For example, studies on Laggera pterodonta revealed that the synthesis of six furoeudesmanes is triggered by various stresses, conferring resistance against a broad spectrum of plant invaders. kiz.ac.cn This induced defense response highlights the dynamic nature of a plant's protective strategies. The concentration of these defensive compounds can be proportional to the degree of damage sustained by the plant. kiz.ac.cn

Furthermore, eudesmane sesquiterpenoids exhibit antimicrobial and antifungal properties, protecting plants from various pathogens. ontosight.airesearchgate.net The presence of these compounds can inhibit the growth of bacteria and fungi, thereby preventing infections. ontosight.ai For example, some eudesmanes have shown significant antifungal activity against pathogens like Candida albicans. eurekaselect.com

The structural diversity of eudesmanes contributes to their wide range of biological activities. nih.gov The specific stereochemistry and functional groups of each compound determine its effectiveness against different herbivores and pathogens. This chemical diversity is a result of the complex biosynthetic pathways that produce these molecules. nih.gov

Below is a table summarizing the defensive roles of select eudesmane sesquiterpenoids.

Compound/ClassPlant Source (Example)Defensive RoleTarget Organism (Example)
FuroeudesmanesLaggera pterodontaInduced defense against herbivores and pathogens. kiz.ac.cnInsects, Viruses kiz.ac.cn
Eudesmane-type SesquiterpenesAmbrosia artemisiifoliaAllelopathic effects, inhibiting growth of other plants. nih.govSetaria viridis, Digitaria sanguinalis nih.gov
Various EudesmanesSolidago canadensisAntifungal activity. eurekaselect.comCandida albicans eurekaselect.com

Allelopathic Effects in Plant Communities and Interspecies Interactions

Eudesmane sesquiterpenoids, including this compound, are significant players in the chemical interactions between plants, a phenomenon known as allelopathy. nih.govbiolscigroup.us These compounds can be released from a plant into the environment through processes like root exudation, leaching from leaves, or decomposition of plant residues, and subsequently affect the growth and development of neighboring plants. nih.govbiolscigroup.usmdpi.com

The allelopathic effects of eudesmanes are often inhibitory, giving the producing plant a competitive advantage. nih.gov For example, studies on the invasive plant Ambrosia artemisiifolia (common ragweed) have shown that it releases eudesmane-type sesquiterpenes that significantly inhibit the growth of other plant species. nih.govfrontiersin.org This chemical interference is considered a major reason for the successful invasion and dominance of A. artemisiifolia in new environments. nih.gov

Research has identified specific eudesmane derivatives with potent allelopathic activity. For instance, certain eudesmanes isolated from A. artemisiifolia were found to strongly inhibit the root growth of various weeds at low concentrations. nih.gov The structure of the eudesmane plays a crucial role in its allelopathic potential; for example, the presence of a terminal double bond at a specific position can enhance its inhibitory effects. nih.gov

Similarly, eudesmane-type sesquiterpenoids isolated from Inula falconeri have demonstrated significant allelopathic effects, inhibiting the seed germination and growth of lettuce. mdpi.com Bioassay-guided fractionation of extracts from this plant led to the identification of a potent inhibitory eudesmane derivative. mdpi.com The concentration of these allelochemicals is a key factor, with higher concentrations generally causing stronger inhibition. biolscigroup.usresearchgate.net

The table below presents examples of eudesmane sesquiterpenoids and their observed allelopathic effects.

Eudesmane Compound/ExtractSource PlantEffectTarget Plant
Eudesmane-type sesquiterpenesAmbrosia artemisiifoliaInhibition of root growth. nih.govfrontiersin.orgSetaria viridis, Digitaria sanguinalis, Chenopodium album, Arabidopsis thaliana nih.gov
3β-caffeoxyl-β1,8α-dihydroxyeudesm-4(15)-eneInula falconeriInhibition of seed germination and growth. mdpi.comLactuca sativa (lettuce) mdpi.com
Eudesmane sesquiterpenesSolidago canadensisRetardation of seed germination. eurekaselect.comArabidopsis thaliana eurekaselect.com
Aqueous extracts containing various allelochemicalsGalinsoga parvifloraInhibition of germination and seedling growth. nih.govMedicago sativa, Avena sativa nih.gov

The release of these compounds can shape the composition and dynamics of plant communities. mdpi.com By suppressing the growth of competitors, allelopathic plants can create more favorable conditions for their own proliferation. This chemical warfare is a subtle but powerful force in structuring ecosystems.

Contribution to Plant Acclimation Strategies to Abiotic Stresses

Eudesmane sesquiterpenoids also appear to play a role in how plants adapt to non-living environmental challenges, known as abiotic stresses. These stresses include factors like drought, low light conditions, and high salinity. nih.govnih.gov The production of these compounds can be part of a plant's broader strategy to survive and thrive in harsh environments. kiz.ac.cn

While direct research specifically on this compound's role in abiotic stress is limited, the broader class of eudesmanes and other sesquiterpenoids are known to be involved in stress responses. uva.nl For example, the synthesis of various secondary metabolites, including terpenoids, is often upregulated when a plant experiences stress. theoryofpaul.net These compounds can act as protective agents, helping the plant to cope with the physiological challenges imposed by the environment.

In the case of Laggera pterodonta, the induction of furoeudesmanes is not limited to biotic threats; it is also a response to various environmental stimuli. kiz.ac.cn This suggests that these compounds may have a general protective function, enhancing the plant's resilience to a range of unfavorable conditions. The study noted that favorable growth conditions might not lead to the accumulation of these secondary metabolites, implying their production is a specific response to stress. kiz.ac.cn

The mechanisms by which eudesmanes contribute to abiotic stress tolerance are likely multifaceted. They could be involved in signaling pathways that trigger broader defense responses or may have direct protective effects on cellular structures. For instance, some secondary metabolites are known to have antioxidant properties, which could help mitigate the oxidative stress that often accompanies abiotic challenges.

The table below provides examples of how eudesmane-related compounds are involved in plant responses to abiotic stress.

Compound ClassPlant ExampleAbiotic StressObserved Response
FuroeudesmanesLaggera pterodontaGeneral environmental stressesInduction of compound synthesis, conferring host resistance. kiz.ac.cn
Terpenoids (general)VariousDrought, cold, high salinityUpregulation of gene expression for terpenoid biosynthesis. nih.gov
SesquiterpenoidsC4 grassesDrought, saltContribution to overall stress resilience. nih.gov

Understanding the role of eudesmanes in abiotic stress acclimation is an area of ongoing research. It holds potential for developing crops with enhanced resilience to challenging environmental conditions, which is increasingly important in the context of climate change.

Eudesmanes as Chemotaxonomic Markers for Plant Classification and Phylogeny

Eudesmane sesquiterpenoids, due to their structural diversity and specific distribution within certain plant groups, serve as valuable chemotaxonomic markers. bohrium.complantsjournal.com Chemotaxonomy is the classification of organisms based on their chemical constituents, and the presence or absence of specific compounds can provide insights into the evolutionary relationships between different plant species. plantsjournal.com

The family Asteraceae, one of the largest families of flowering plants, is particularly rich in eudesmane sesquiterpenoids. researchgate.netnih.gov The distribution of different types of eudesmanes and other sesquiterpenoids within this family has been used to help delineate tribes and subtribes. researchgate.netresearchgate.net For instance, the presence of certain eudesmane skeletons can be characteristic of a particular genus or group of related genera. researchgate.net

A phytochemical and chemotaxonomic study of Atractylodes lancea identified a specific eudesmane-type sesquiterpenoid, highlighting the potential of these compounds as markers for this genus. bohrium.com Similarly, sesquiterpenoids, with eudesmanes being a major component, are considered chemical markers for the Meliaceae family. mdpi.com

The co-occurrence of different epimers (isomers that differ at a single stereocenter) of eudesmanes in the same plant can also be a peculiar and taxonomically significant finding. researchgate.net This suggests the presence of multiple biosynthetic pathways, which can be a characteristic trait of a particular lineage. researchgate.net

The use of eudesmanes in chemotaxonomy is not without its complexities. The chemical profile of a plant can be influenced by environmental factors, the developmental stage of the plant, and the specific plant part being analyzed. academicjournals.org Therefore, chemotaxonomic studies often involve the analysis of multiple samples and the consideration of a wide range of chemical data.

The table below illustrates the application of eudesmanes as chemotaxonomic markers.

Plant Family/GenusCharacteristic Eudesmanes/SesquiterpenoidsChemotaxonomic Significance
AsteraceaeHigh diversity of eudesmane sesquiterpenoids. researchgate.netnih.govUsed as markers for classifying tribes and subtribes. researchgate.netresearchgate.net
AtractylodesPresence of specific eudesmane-type sesquiterpenoids. bohrium.comPotential as a chemotaxonomic marker for the genus. bohrium.com
MeliaceaeEudesmane-type bicyclic sesquiterpenoids are a main component. mdpi.comServe as chemical markers for the family. mdpi.com
SalviaSpecific profiles of various terpenoids, including eudesmanes. academicjournals.orgUsed to examine relationships between different species within the genus. academicjournals.org

As analytical techniques become more sophisticated, the ability to detect and quantify a wide range of eudesmanes and other secondary metabolites will continue to enhance their utility in understanding plant phylogeny and evolution.

Future Directions and Emerging Research Avenues for + 4,11 Eudesmadien 3 One Research

Exploration of Undiscovered Natural Sources and Biodiversity Hotspots for Novel Eudesmanes

The search for novel natural products is turning towards untapped biological reservoirs. A significant portion of flowering plant species, estimated to be around 15%, remains undiscovered by science. nih.gov These unknown species are likely to be rare and concentrated in biodiversity hotspots—regions with high levels of endemic species that are also facing significant habitat loss. nih.gov

Future exploration for new eudesmanes, including structural analogs of (+)-4,11-Eudesmadien-3-one, will likely focus on these hotspots. Regions such as the Caucasus, the Guyanas, and parts of West Africa and Southeast Asia have been identified as containing unique flora with relatively little overlap with other regions. nih.gov By prioritizing these areas, researchers can increase the probability of discovering new eudesmane-producing plants. This exploration is not just a matter of cataloging new species, but of potentially finding compounds with unique biological activities.

Application of Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis

Synthetic biology and metabolic engineering offer powerful tools for the heterologous production of complex plant-derived natural products like eudesmanes. mpg.de These fields focus on redesigning the metabolism of microbial hosts, such as E. coli and S. cerevisiae, to turn them into cellular factories for producing specific compounds. nih.govnih.gov

Future research will involve:

Pathway Discovery: Identifying and characterizing the complete biosynthetic pathways of eudesmanes in their native plant species. mpg.de

Pathway Reconstruction: Transferring these plant-derived pathways into microbial hosts. mpg.denih.gov

Optimization: Using synthetic biology tools to optimize metabolic fluxes, which involves dynamically redistributing the cell's resources to maximize the production of the target compound. mdpi.com This includes overcoming challenges such as the hijacking of biosynthetic intermediates by the host's native metabolic pathways. mpg.de

This approach not only provides a sustainable and scalable source of known eudesmanes but also opens the door to producing novel, "new-to-nature" compounds through pathway engineering. mpg.de

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Understanding

To fully understand the biological role and potential applications of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular mechanisms at play. nih.govfrontiersin.orgnih.gov A single layer of omics data offers only limited insight; however, by combining these different layers, researchers can uncover complex interactions and functional relationships. nih.gov

This multi-omics approach can be applied to:

Elucidate the mechanism of action of this compound by observing its effects on gene expression, protein levels, and metabolic profiles in biological systems.

Identify novel biomarkers associated with the compound's activity. nih.govbamsjournal.com

Discover the intricate regulatory networks that govern the biosynthesis of eudesmanes in plants. frontiersin.org

The challenge lies in the effective integration and analysis of these large and complex datasets, which will require sophisticated computational and bioinformatic tools. frontiersin.orgnih.gov

Advanced In Vitro and In Vivo Model Systems for Deeper Mechanistic Investigations

To investigate the biological mechanisms of this compound with greater precision and human relevance, research is moving beyond traditional cell cultures and animal models. researchgate.net Advanced in vitro models, such as organ-on-a-chip (OOC) and organoid systems, are emerging as powerful tools for preclinical drug discovery and safety assessment. researchgate.netnih.gov

These microphysiological systems mimic the structure and function of human organs, providing a more accurate prediction of a compound's effects in humans. researchgate.netnih.gov For instance, a gut-liver-on-a-chip model could be used to study the absorption and metabolism of orally administered eudesmanes. nih.gov These models offer several advantages:

Improved Human Relevance: They use human cells and mimic physiological conditions more closely than animal models. nih.gov

Ethical Considerations: They align with the "3Rs" principle (replacement, reduction, and refinement) by reducing the need for animal testing. nih.govnih.gov

High-Throughput Capability: They can be used to screen compounds more efficiently and cost-effectively. nih.gov

While in vivo testing remains important, these advanced in vitro models represent a significant step forward for conducting deeper and more relevant mechanistic studies. semanticscholar.org

Leveraging Advanced AI and Automation in Natural Product Drug Discovery and Development

Key applications in eudesmane (B1671778) research include:

Exploring Chemical Space: AI algorithms can analyze vast datasets to predict novel molecular structures with desired biological activities, exploring regions of chemical space that are inaccessible through traditional methods. iptonline.comnih.gov

Automated Synthesis: Robotics and AI can automate the chemical synthesis process, enabling high-throughput experimentation and faster production of eudesmane analogs. iptonline.comnih.gov

Target Identification and Validation: AI can analyze biological data to identify the protein targets of compounds like this compound and predict their binding affinity and potential toxicity. nih.gov

Data Analysis: Machine learning can analyze complex multi-omics and screening data to identify patterns and generate new hypotheses, improving the efficiency of the entire discovery pipeline. technologynetworks.comaragen.com

Future Research Avenues and Technologies

Research AvenueKey Technologies & MethodologiesPotential Outcomes
Exploration of Undiscovered Natural Sources Bioprospecting in biodiversity hotspots, Advanced taxonomic identificationDiscovery of novel eudesmane structures with unique bioactivities.
Sustainable and Efficient Synthesis Green chemistry, Biocatalysis, Enzymatic synthesis, Life-cycle assessmentEnvironmentally friendly and cost-effective production of eudesmanes.
Enhanced Biosynthesis Synthetic biology, Metabolic engineering, CRISPR/Cas9, Microbial fermentationScalable and sustainable production of known and new-to-nature eudesmanes.
Comprehensive Biological Understanding Multi-omics (Genomics, Proteomics, Metabolomics), Systems biology, BioinformaticsDetailed elucidation of mechanisms of action and biosynthetic pathways.
Deeper Mechanistic Investigations Organ-on-a-chip models, 3D organoids, Advanced in vitro assaysMore accurate and human-relevant data on efficacy and safety, reducing animal testing.
AI and Automation in Drug Discovery Machine learning, Generative AI, High-throughput screening, Laboratory roboticsAccelerated discovery and optimization of eudesmane-based drug candidates.

Q & A

Q. How can researchers integrate computational chemistry tools to predict the physicochemical properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) for optimizing molecular geometry and calculating thermodynamic properties. Use quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and bioavailability. Validate predictions with experimental data .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting spectral data for this compound in publications?

  • Methodological Answer : Include full NMR assignments (chemical shifts, coupling constants) and MS fragmentation patterns. Adhere to Beilstein Journal guidelines: provide experimental details (e.g., spectrometer frequency, solvent) and deposit raw data in public repositories (e.g., Zenodo) .

Q. How can researchers ensure their literature reviews on this compound are comprehensive and unbiased?

  • Methodological Answer : Search multiple databases (PubMed, Web of Science, Scopus) using controlled vocabulary (e.g., MeSH terms). Avoid over-reliance on Google Scholar due to its incomplete coverage and lack of advanced filters. Document search strategies using PRISMA flow diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-4,11-Eudesmadien-3-one
Reactant of Route 2
(+)-4,11-Eudesmadien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.